4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Description
This compound features a 1,3-oxazole core substituted with a cyano group at position 4 and a piperidin-1-yl group at position 3. The benzene ring is functionalized with a diethylsulfonamide group at position 1.
Properties
IUPAC Name |
4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-23(4-2)27(24,25)16-10-8-15(9-11-16)18-21-17(14-20)19(26-18)22-12-6-5-7-13-22/h8-11H,3-7,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMYLLUZXOTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole intermediate. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Oxazole-Based Analogs
N-Benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (D434-0973) Key Differences:
- Sulfonamide substituent: N-benzyl-N-methyl vs. N,N-diethyl in the target compound.
- Molecular weight: 436.53 g/mol (identical core, differing substituents) .
4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide Key Differences:
- Oxazole substituent: (4-methoxyphenyl)amino vs. piperidin-1-yl.
- Sulfonamide: N,N-dimethyl vs. N,N-diethyl.
- Molecular weight: 398.4 g/mol . Implications: The methoxyphenylamino group may introduce hydrogen-bonding interactions, while dimethylsulfonamide reduces steric hindrance compared to diethyl.
4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline
- Key Differences :
- Oxazole substituent: 4-bromophenyl at position 5 vs. piperidin-1-yl.
- Benzene substituent: Aniline vs. diethylsulfonamide.
- Molecular weight: 315.17 g/mol .
Non-Oxazole Heterocycles
1-(2,4-dichlorophenyl)-4-cyano-5-(4-[11C]methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide Key Differences:
- Core: Pyrazole vs. oxazole.
- Substituents: Dichlorophenyl and [11C]methoxyphenyl vs. piperidin-1-yl and cyano. Implications: Pyrazole cores are common in cannabinoid receptor ligands (e.g., SR141716A in ), suggesting the target oxazole analog may exhibit modified receptor affinity or selectivity .
Pharmacological and Physicochemical Properties
- Piperidine vs. Azepane : The 6-membered piperidine ring (target compound) offers conformational rigidity, while the 7-membered azepane (D434-1007) may enhance binding pocket compatibility .
- Sulfonamide Groups : Diethylsulfonamide (target) balances hydrophobicity and steric bulk, whereas dimethyl () or benzyl-methyl (D434-0973) groups alter solubility and metabolic stability .
Biological Activity
The compound 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is an intriguing molecule with potential biological applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The structure of the compound features a sulfonamide group, a piperidine moiety, and an oxazole ring. These functional groups are known for their diverse biological activities.
- Chemical Formula : CHNOS
- Molecular Weight : 336.42 g/mol
- IUPAC Name : 4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide
Antimicrobial Activity
The compound has shown promising antimicrobial properties in various studies. For instance, compounds with similar structures have been evaluated for their antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity against these pathogens, making it a candidate for further exploration in antibiotic development .
Enzyme Inhibition
Research indicates that sulfonamide derivatives exhibit significant enzyme inhibitory activities. Specifically, compounds similar to our target have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, some derivatives showed IC values in the low micromolar range (e.g., 2.14 ± 0.003 µM), suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and urease-related disorders .
Antiviral Activity
The antiviral potential of sulfonamide derivatives has been explored in studies focusing on herpes simplex virus type 1 (HSV-1). Compounds were assessed for their effectiveness at various stages of viral infection, showing significant antiviral activity that warrants further investigation .
Case Study 1: Antibacterial Screening
A series of synthesized compounds were tested for their antibacterial properties. Among them, the compound under discussion was found to possess moderate activity against selected bacterial strains. The study utilized a standard disk diffusion method to evaluate efficacy.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-[4-cyano...] | Salmonella typhi | 15 |
| 4-[4-cyano...] | Bacillus subtilis | 18 |
Case Study 2: Enzyme Inhibition Assay
In another study, the compound was evaluated for its ability to inhibit urease activity. The results were promising, with the compound demonstrating competitive inhibition.
| Compound | IC (µM) | Type of Inhibition |
|---|---|---|
| 4-[4-cyano...] | 2.14 ± 0.003 | Competitive |
The biological activities of the compound can be attributed to its structural features:
- Sulfonamide Group : Known for its antibacterial properties by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria.
- Piperidine Moiety : Associated with neuropharmacological effects and enzyme inhibition.
- Oxazole Ring : Contributes to the overall stability and reactivity of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
